molecular formula C16H19N3O2S B5882864 3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone

3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone

Cat. No. B5882864
M. Wt: 317.4 g/mol
InChI Key: HATIZICGAKDNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone is not fully understood. However, studies have shown that the compound exerts its therapeutic effects by inhibiting specific enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens. Moreover, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone is its versatility in different research fields. The compound can be used in various experimental models to study its potential therapeutic applications. However, one of the limitations of the compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, thus limiting its use in certain experimental models.

Future Directions

There are several future directions for the research on 3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone. One of the future directions is to study the compound's potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Moreover, the compound's mechanism of action needs to be further elucidated to better understand its therapeutic potential. Additionally, the development of more efficient and cost-effective synthesis methods for the compound would facilitate its use in various research fields.

Synthesis Methods

The synthesis of 3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone involves the reaction of 2-mercapto-N-(1-piperidinyl)acetamide with 3-methyl-2-butanone in the presence of a base. The reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to produce the compound on a large scale, thus making it readily available for research purposes.

Scientific Research Applications

3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease. Moreover, the compound has been shown to exhibit anti-inflammatory and analgesic activities.

properties

IUPAC Name

3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-18-15(21)12-7-3-4-8-13(12)17-16(18)22-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATIZICGAKDNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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